![molecular formula C19H14ClN5O2 B2497830 2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide CAS No. 852440-71-2](/img/structure/B2497830.png)
2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives, including compounds similar to 2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide, often involves strategic structural modifications to enhance their biological properties. These modifications are guided by structure-activity relationship (SAR) studies, which are crucial for identifying promising drug candidates. The synthetic strategies for these compounds have been extensively studied and optimized to achieve desired medicinal properties (Cherukupalli et al., 2017).
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine compounds plays a significant role in their biological activity. Structural features such as the pyrazolo[3,4-d]pyrimidine scaffold are key determinants of the compound's interaction with biological targets. Molecular structure analysis, including SAR studies, helps in understanding the relationship between the compound's structure and its biological function, enabling the design of more potent and selective drug candidates (Chauhan & Kumar, 2013).
Scientific Research Applications
Antitumor Activity
A significant application of 2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide derivatives is in antitumor research. El-Morsy et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their in vitro antitumor efficacy against the human breast adenocarcinoma cell line MCF7. They found that among the new derivatives, N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide showed the most potent activity with an IC50 value comparable to the reference antitumor drug, doxorubicin (El-Morsy, El-Sayed, & Abulkhair, 2017).
Antimicrobial and Anticancer Agents
In 2016, Hafez, El-Gazzar, and Al-Hussain synthesized derivatives from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, demonstrating significant in vitro antimicrobial and anticancer activities. Compounds from this series were more potent than the reference drug, doxorubicin, in their anticancer activity, highlighting the potential of these compounds in antimicrobial and anticancer research (Hafez, El-Gazzar, & Al-Hussain, 2016).
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines, closely related to the compound , have been studied for their affinity to A1 adenosine receptors. Harden, Quinn, and Scammells (1991) synthesized a series of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, examining their activity on A1 adenosine receptors using a binding assay. The study found that the 3-chlorophenyl group displayed the greatest activity, showcasing the relevance of these derivatives in receptor affinity studies (Harden, Quinn, & Scammells, 1991).
Anticonvulsant Activity
The anticonvulsant properties of related compounds have also been explored. Aktürk, Kılıç, Erol, and Pabuccuoglu (2002) synthesized omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives and assessed their anticonvulsant activity against seizures induced by maximal electroshock. The most active compound in this series was 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide, highlighting the potential of such derivatives in anticonvulsant medication research (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Anti-Inflammatory and Analgesic Properties
Research on derivatives of this compound also extends to anti-inflammatory and analgesic properties. Farag et al. (2012) synthesized new quinazolinone derivatives with varying substituents and screened them for anti-inflammatory and analgesic activities. Their findings provide insights into the potential of these compounds in developing new anti-inflammatory and analgesic agents (Farag et al., 2012).
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine scaffolds have been reported to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation and is a potential target for cancer treatment .
Mode of Action
These compounds typically inhibit their target enzymes, preventing them from performing their normal functions . For instance, if CDK2 is indeed the target, the compound would inhibit CDK2’s kinase activity, disrupting the cell cycle and potentially leading to cell death .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific target. If we consider CDK2 as the target, the compound would affect the cell cycle regulation pathway. By inhibiting CDK2, the compound could prevent the progression from the G1 phase to the S phase of the cell cycle, thereby inhibiting cell proliferation .
Pharmacokinetics
Similar compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been reported to have suitable pharmacokinetic properties, with a clogp value less than 4 and molecular weight less than 400 . These properties suggest that the compound is likely to maintain drug-likeness during lead optimization .
Result of Action
The result of the compound’s action would depend on its specific target and mode of action. If the compound acts as an inhibitor of CDK2, it could lead to cell cycle arrest, preventing cell proliferation and potentially leading to cell death . This could be particularly beneficial in the context of cancer treatment, where inhibiting the proliferation of cancer cells is a key therapeutic goal .
Biochemical Analysis
Biochemical Properties
The compound 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide has been found to interact with a range of biomolecules. It has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . This interaction suggests that the compound may have a role in regulating cell cycle progression .
Cellular Effects
In cellular contexts, 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide has been shown to exert significant effects on cell function. It has been found to inhibit the growth of several cell lines, suggesting potential cytotoxic activities
Molecular Mechanism
At the molecular level, 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide exerts its effects through a variety of mechanisms. As mentioned, it has been identified as a potential inhibitor of CDK2 . This suggests that it may bind to the active site of this enzyme, inhibiting its activity and thereby influencing cell cycle progression .
properties
IUPAC Name |
2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c20-13-6-8-15(9-7-13)25-18-16(10-22-25)19(27)24(12-21-18)11-17(26)23-14-4-2-1-3-5-14/h1-10,12H,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUDORYQTDVMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2497748.png)
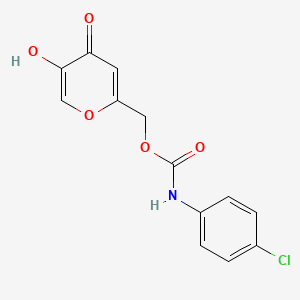
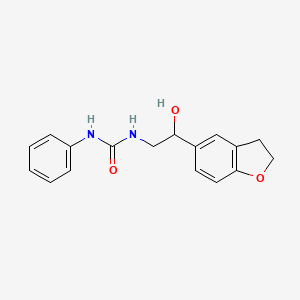
![N-[(3-chlorophenyl)(cyano)methyl]-2-({[(furan-2-yl)methyl]carbamoyl}amino)acetamide](/img/structure/B2497751.png)
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide](/img/structure/B2497754.png)
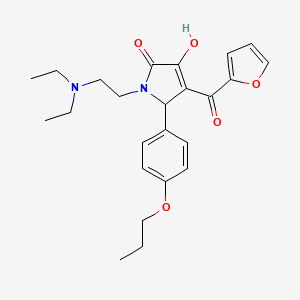


![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2497762.png)
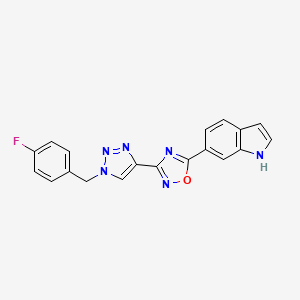
![2-(2-fluorophenoxy)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2497765.png)
![6-Methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2497766.png)
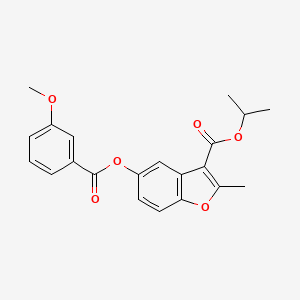
![N-(3-(dimethylamino)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497768.png)